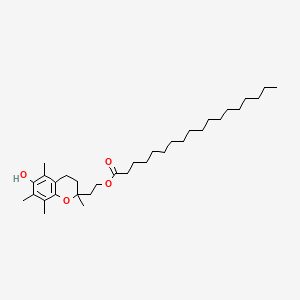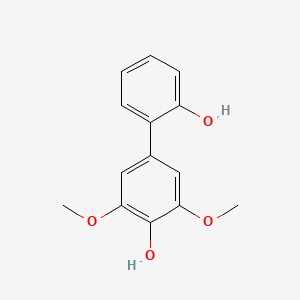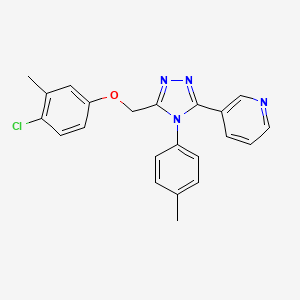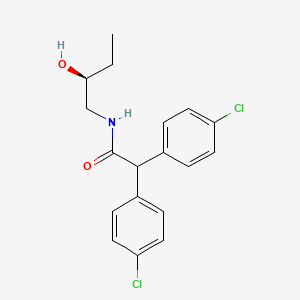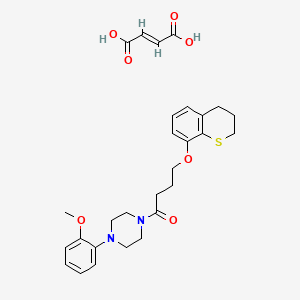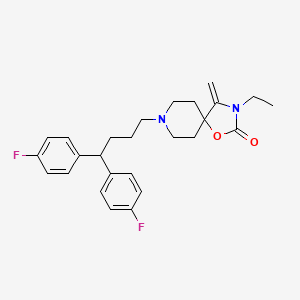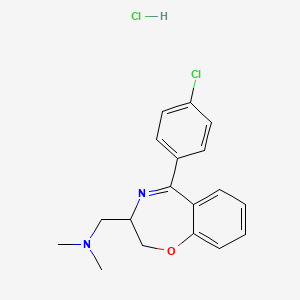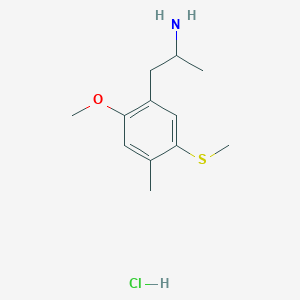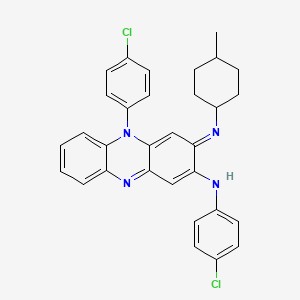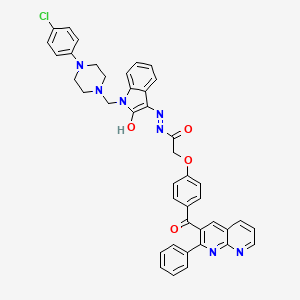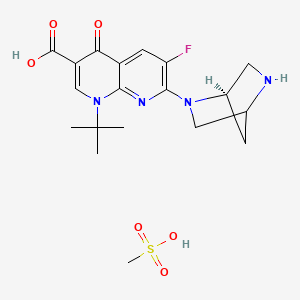
D-glycero-alpha-D-galacto-2-Nonulopyranosidonic acid, 5-bromo-1H-indol-3-yl 5-(acetylamino)-3,5-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is a complex organic compound with the chemical formula C19H23BrN2O9 and a molecular weight of 503.3 g/mol . This compound is known for its unique structure, which includes a brominated indole moiety and a neuraminic acid derivative. It is primarily used as a chromogenic substrate in biochemical assays to detect sialidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside typically involves the following steps :
Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Coupling Reaction: The brominated indole is then coupled with a neuraminic acid derivative under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination of indole using industrial-grade bromine or NBS.
Automated Coupling: Automated coupling reactions in large reactors to ensure consistency and yield.
High-Throughput Purification: Use of high-throughput purification methods like industrial chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-methanol derivatives.
Substitution: Formation of indole-3-amine or indole-3-thiol derivatives.
Scientific Research Applications
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside has a wide range of applications in scientific research :
Biochemistry: Used as a chromogenic substrate to detect sialidase activity in various biological samples.
Molecular Biology: Employed in assays to study the enzymatic activity of neuraminidases.
Medicine: Potential use in diagnostic assays for detecting bacterial and viral infections that involve sialidase activity.
Industry: Utilized in the production of biochemical reagents and diagnostic kits
Mechanism of Action
The mechanism of action of 5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside involves its hydrolysis by sialidase enzymes . The compound acts as a substrate for these enzymes, which cleave the glycosidic bond, releasing 5-bromoindoxyl. This product undergoes further oxidation to form a blue-colored compound, indicating the presence of sialidase activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl-alpha-D-N-acetylneuraminic acid
- 5-Bromo-3-indolyl-alpha-D-N-acetylneuraminic acid
Uniqueness
5-N-Acetylneuraminic acid-5-bromo-3-indolyl-alpha-ketoside is unique due to its specific brominated indole structure, which provides distinct chromogenic properties. This makes it particularly useful in detecting sialidase activity with high sensitivity and specificity .
Properties
CAS No. |
64122-65-2 |
|---|---|
Molecular Formula |
C19H23BrN2O9 |
Molecular Weight |
503.3 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23BrN2O9/c1-8(24)22-15-12(25)5-19(18(28)29,31-17(15)16(27)13(26)7-23)30-14-6-21-11-3-2-9(20)4-10(11)14/h2-4,6,12-13,15-17,21,23,25-27H,5,7H2,1H3,(H,22,24)(H,28,29)/t12-,13+,15+,16+,17+,19+/m0/s1 |
InChI Key |
YSCDQQPHGFICPU-YZKZVDITSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



